molecular formula C14H11BrN2S2 B2815664 N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-73-6

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2815664
CAS No.: 890961-73-6
M. Wt: 351.28
InChI Key: GTYJIQSJZASGCE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group and a methylthio group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the formation of the benzothiazole core followed by the introduction of the bromophenyl and methylthio substituents. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid or acetic acid are often used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. Large-scale production may also involve continuous flow reactors to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both the bromophenyl and methylthio groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

IUPAC Name

N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJIQSJZASGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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